
1-Benzyl-5-methoxy-1h-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-5-methoxy-1h-indole-3-carbonitrile is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry
準備方法
The synthesis of 1-Benzyl-5-methoxy-1h-indole-3-carbonitrile typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common synthetic route includes the reaction of 1H-indole-3-carbaldehyde with appropriate reagents under specific conditions. For instance, the Fischer indole synthesis method can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
化学反応の分析
1-Benzyl-5-methoxy-1h-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-Benzyl-5-methoxy-1h-indole-3-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Benzyl-5-methoxy-1h-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For instance, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
1-Benzyl-5-methoxy-1h-indole-3-carbonitrile can be compared with other indole derivatives such as:
1-Benzyl-5-bromo-1H-indole: This compound has similar structural features but with a bromine atom, which can influence its reactivity and biological activity.
5-Methoxy-1H-indole-3-carbaldehyde: Another related compound with a methoxy group at the 5-position, used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
特性
分子式 |
C17H14N2O |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
1-benzyl-5-methoxyindole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2O/c1-20-15-7-8-17-16(9-15)14(10-18)12-19(17)11-13-5-3-2-4-6-13/h2-9,12H,11H2,1H3 |
InChIキー |
AHRLDZHURASTFL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(C=C2C#N)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)
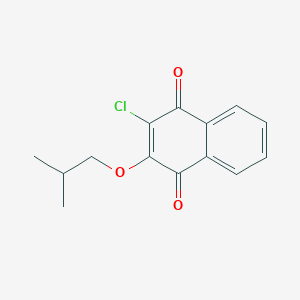
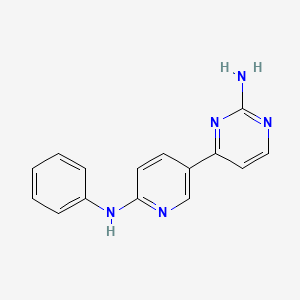

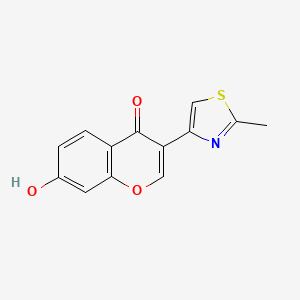
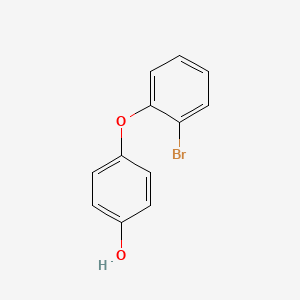




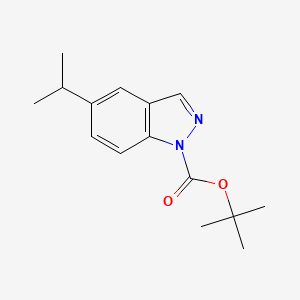

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)
